Dihydrochlorure de 3-méthyl-3-(1H-pyrazol-3-yl)pipéridine

Vue d'ensemble

Description

3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'herbicides

L'une des applications importantes du dihydrochlorure de 3-méthyl-3-(1H-pyrazol-3-yl)pipéridine est la synthèse d'herbicides . Des chercheurs ont synthétisé des dérivés contenant du 3-méthyl-1H-pyrazol-5-yl afin d'améliorer la puissance du quinclorac, un herbicide largement utilisé . Les essais d'activité herbicides ont montré que ces composés avaient un excellent effet inhibiteur sur l'herbe folle .

Inhibiteurs de la dipeptidylpeptidase 4

Des composés similaires au this compound ont été utilisés pour préparer des γ-bicycliques hétéroarylpipérazine et hétéroarylpipéridine-substituées de prolinylthiazolidines non racémiques . Ces composés agissent comme des inhibiteurs sélectifs et actifs par voie orale de la dipeptidylpeptidase 4 et peuvent être utilisés comme agents antidiabétiques .

Études cytotoxiques

Des dérivés du this compound ont été synthétisés et criblés pour leurs études de viabilité cellulaire/cytotoxicité in vitro contre une lignée cellulaire de cancer du sein humain (MCF-7) . Cela indique l'utilisation potentielle de ces composés dans la recherche sur le cancer.

Activité Biologique

3-Methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

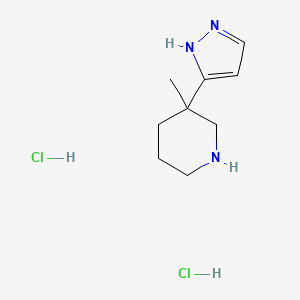

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its biological activity. The synthesis typically involves the reaction of piperidine derivatives with hydrazines to form the pyrazole structure. Various synthetic routes have been explored to enhance yield and purity, including the use of regioselective reactions that allow for the introduction of functional groups at specific positions on the piperidine ring.

Pharmacological Properties

The biological activities of 3-methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride can be categorized into several key areas:

- Anti-inflammatory Activity : Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that compounds similar to 3-methyl-3-(1H-pyrazol-3-yl)piperidine exhibit significant inhibition in models of inflammation, such as carrageenan-induced edema in rats, with some derivatives showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro tests have indicated that pyrazole derivatives can inhibit growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics .

- Neuroprotective Effects : Research has indicated potential neuroprotective properties attributed to the pyrazole structure, which may help in the treatment of neurodegenerative diseases by modulating neuroinflammatory processes .

- Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further development as anticancer agents .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of pyrazole derivatives, including 3-methyl-3-(1H-pyrazol-3-yl)piperidine, using the carrageenan-induced paw edema model in rats. The results indicated that several compounds significantly reduced edema compared to controls, with the most potent derivative achieving a reduction rate of up to 78% .

Case Study 2: Antimicrobial Testing

In another investigation, various pyrazole compounds were tested against Escherichia coli and Staphylococcus aureus. The results showed that 3-methyl-3-(1H-pyrazol-3-yl)piperidine exhibited MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Comparison Table of Biological Activities

Propriétés

IUPAC Name |

3-methyl-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-9(4-2-5-10-7-9)8-3-6-11-12-8;;/h3,6,10H,2,4-5,7H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFPLPSIDLDYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C2=CC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.